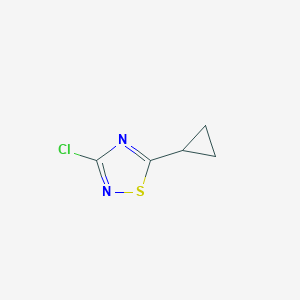

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Description

BenchChem offers high-quality 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-cyclopropyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQSSOBUMSYNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole, a molecule of significant interest in drug discovery. This document will delve into the fundamental physicochemical properties, propose a detailed synthetic pathway, analyze its chemical reactivity, and explore its potential as a therapeutic agent. The unique combination of a reactive chloro substituent, a metabolically stable cyclopropyl group, and the versatile 1,2,4-thiadiazole core positions this compound as a valuable building block for the development of novel therapeutics.

Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The scaffold's utility is further enhanced by its role as a bioisostere for other functional groups, offering a means to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole incorporates three key features that make it a particularly compelling molecule for drug discovery:

-

The 1,2,4-Thiadiazole Core: Provides a stable, aromatic platform with inherent biological activity and multiple points for synthetic modification.

-

The 3-Chloro Substituent: Acts as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce a wide range of functional groups and build molecular complexity.[6]

-

The 5-Cyclopropyl Group: This small, strained ring is a valuable moiety in medicinal chemistry, often conferring enhanced metabolic stability, increased potency, and improved pharmacokinetic properties.

This guide will explore the interplay of these structural features and their implications for the chemical and biological properties of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key properties of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂S | [3] |

| Molecular Weight | 160.63 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | |

| CAS Number | 1597081-85-0 | [3] |

| SMILES | C1CC1C2=NC(=NS2)Cl | [3] |

| InChI Key | CLQSSOBUMSYNMS-UHFFFAOYSA-N |

Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Proposed Synthetic Pathway

The proposed synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole involves a two-step process starting from cyclopropanecarbonitrile.

Caption: Proposed two-step synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride

-

Pinner Reaction: Dry hydrogen chloride gas is bubbled through a solution of cyclopropanecarbonitrile in anhydrous ethanol at 0 °C. The reaction is monitored by TLC until the nitrile is consumed. The resulting imido ester hydrochloride (Pinner salt) precipitates and is collected by filtration.

-

Ammonolysis: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of cyclopropanecarboxamidine hydrochloride. The product can be isolated by evaporation of the solvent and purified by recrystallization.

Step 2: Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

-

Cyclization: Cyclopropanecarboxamidine hydrochloride is suspended in an inert solvent such as dichloromethane.

-

To this suspension, a solution of chlorocarbonylsulfenyl chloride in the same solvent is added dropwise at a low temperature (e.g., 0 °C), in the presence of a base such as triethylamine to neutralize the generated HCl.

-

The reaction mixture is stirred and allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole.

Chemical Reactivity: A Gateway to Diverse Derivatives

The chemical reactivity of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is dominated by the electrophilic nature of the carbon atom bearing the chlorine substituent. The electron-withdrawing character of the 1,2,4-thiadiazole ring makes the C-Cl bond susceptible to nucleophilic attack.[6] This reactivity provides a powerful tool for the synthesis of a wide array of 5-cyclopropyl-1,2,4-thiadiazole derivatives.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-nucleophile bonds. This allows for the introduction of diverse functional groups at the 3-position, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

Sources

- 1. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 2. benthamscience.com [benthamscience.com]

- 3. biosynth.com [biosynth.com]

- 4. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3979403A - Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole - Google Patents [patents.google.com]

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole CAS 1597081-85-0

An In-depth Technical Guide to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (CAS 1597081-85-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole, a heterocyclic compound featuring a unique combination of a privileged medicinal scaffold, a bio-relevant cyclopropyl group, and a reactive chloro-substituent. We will delve into the strategic importance of its structural components, outline a robust synthetic pathway, and present a detailed analysis of its emerging role as a selective covalent modifier of protein thiols. This molecule stands as a significant tool for chemical biology and a promising starting point for the development of targeted covalent inhibitors.

Introduction: A Molecule of Convergent Design

In the landscape of modern drug discovery, the rational design of small molecules often involves the strategic combination of structural motifs known to confer advantageous properties. 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is a prime example of such a design, merging two powerful elements: the 1,2,4-thiadiazole ring and the cyclopropyl group.

-

The 1,2,4-Thiadiazole Core: Thiadiazoles are recognized as "privileged pharmacological building blocks" due to their presence in a wide array of biologically active compounds.[1] This five-membered heterocyclic ring is chemically stable and capable of engaging in various non-covalent interactions, making it a versatile scaffold in medicinal chemistry.[1][2] Derivatives have demonstrated a vast range of therapeutic potential, including antimicrobial and anticancer properties.[2][3]

-

The Cyclopropyl Moiety: The cyclopropyl ring is far more than a simple saturated carbocycle. Its unique electronic properties, including enhanced π-character in its C-C bonds, and its rigid, three-dimensional structure have made it an increasingly popular feature in clinical drug candidates.[4] Incorporating a cyclopropyl group can significantly enhance metabolic stability, improve membrane permeability, increase binding potency by conformational constraint, and reduce off-target effects.[4][5] This moiety is found in drugs for a wide range of conditions, from viral infections to cancer.[5][6]

The convergence of these two motifs in 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole suggests a molecule designed for purpose. The addition of a chlorine atom at the 3-position, as we will explore, activates the molecule for a specific and highly useful chemical reaction, elevating it from a simple building block to a functional chemical probe.

Physicochemical Properties and Safety Data

A clear understanding of a compound's fundamental properties is critical for its effective use in a research setting.

Key Properties

All quantitative and identifying data for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1597081-85-0 | [7] |

| Molecular Formula | C₅H₅ClN₂S | [7][8] |

| Molecular Weight | 160.62 g/mol | [8][9] |

| Appearance | Solid / Liquid | [8][9] |

| Purity | ≥95.0% (typical) | [9] |

| InChI Key | HBUPMSWOBPCNDW-UHFFFAOYSA-N | [8] |

| SMILES | ClC1=NC(C2CC2)=NS1 | [7][8] |

Safety and Handling

As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable. This compound is classified as hazardous and must be handled with appropriate care in a controlled laboratory environment.

-

GHS Classification: The compound is marked with the GHS06 pictogram, indicating toxicity.[8]

-

Signal Word: Danger[8]

-

Primary Hazards:

Recommended Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles as described by OSHA regulations.[10]

-

Exposure Response:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[10]

-

Ingestion: If swallowed, call a POISON CENTER or physician immediately. Do not induce vomiting.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Synthesis and Characterization

While specific literature for the synthesis of CAS 1597081-85-0 is not publicly detailed, a robust and logical pathway can be derived from established methods for analogous 3-chloro-5-substituted-1,2,4-thiadiazoles.[12]

Proposed Synthetic Pathway

The most probable synthesis follows a two-step procedure involving the S-alkylation of a cyanodithioimidocarbonate salt followed by an oxidative cyclization. The causality behind this choice is its reliability and use of readily available starting materials.

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. biosynth.com [biosynth.com]

- 8. 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-chloro-5-cyclopropyl-1,2,4-thiadiazole | CymitQuimica [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. epublications.vu.lt [epublications.vu.lt]

An In-Depth Technical Guide to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole: Physicochemical Properties and Analytical Characterization

This technical guide provides a comprehensive overview of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the foundational physicochemical properties of the molecule, with a primary focus on its molecular weight. Beyond a simple statement of value, we will explore the theoretical calculation, experimental verification, and the critical role of molecular weight in the contexts of synthesis, characterization, and pharmacological screening.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives have demonstrated a wide array of biological activities.[1][2] The unique electronic properties conferred by the heteroatoms allow for diverse molecular interactions, making these compounds versatile candidates for drug design.[3][4][5] The stability of the 1,2,4-thiadiazole ring, particularly when substituted at the 3- and 5-positions, makes it a reliable framework for building complex molecules with potential therapeutic applications, ranging from antibiotics to anticancer agents.[1][2][4]

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is a specific derivative that combines the stable thiadiazole core with a reactive chloro group and a lipophilic cyclopropyl moiety. The chlorine atom at the 3-position serves as a versatile synthetic handle for further functionalization, while the cyclopropyl group at the 5-position can influence the compound's binding affinity and metabolic stability. Understanding the fundamental properties of this molecule is the first step in unlocking its potential.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is paramount for every stage of drug development, from synthesis and purification to formulation and in vivo studies. The key identifiers and properties for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂S | , |

| Molecular Weight | 160.62 g/mol | |

| 160.63 g/mol | ||

| CAS Number | 1597081-85-0 | |

| Physical Form | Solid | |

| SMILES String | ClC1=NC(C2CC2)=NS1 | |

| InChI Key | HBUPMSWOBPCNDW-UHFFFAOYSA-N |

Molecular Weight: Theoretical Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is C₅H₅ClN₂S.[6] Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC), we can calculate the molecular weight as follows:

-

Carbon (C): 5 × 12.011 u = 60.055 u

-

Hydrogen (H): 5 × 1.008 u = 5.040 u

-

Chlorine (Cl): 1 × 35.453 u = 35.453 u

-

Nitrogen (N): 2 × 14.007 u = 28.014 u

-

Sulfur (S): 1 × 32.06 u = 32.06 u

Total Molecular Weight = 60.055 + 5.040 + 35.453 + 28.014 + 32.06 = 160.622 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 160.62 g/mol from chemical suppliers.[7] The minor variation to 160.63 g/mol reported by some sources may stem from the use of slightly different atomic weight values or rounding conventions.[6]

Below is a diagram illustrating the molecular structure and its constituent atoms, which form the basis of the molecular weight calculation.

Caption: Workflow for experimental molecular weight verification via HRMS.

Significance in Research and Drug Development

The molecular weight of 160.62 g/mol places 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole well within the range of a "fragment" or "lead-like" molecule in drug discovery paradigms. This is significant for several reasons:

-

Synthetic Chemistry: Accurate molecular weight is the most fundamental checkpoint after a synthesis. It validates that the target molecule has been formed before more complex structural elucidation (e.g., NMR, X-ray crystallography) is performed. It is also essential for stoichiometric calculations in subsequent reaction steps.

-

Drug Discovery Screening: In high-throughput screening (HTS), compounds are often selected based on criteria such as Lipinski's Rule of Five, where a molecular weight of <500 Da is a key guideline for predicting good oral bioavailability. At ~161 g/mol , this compound has ample "room" for further chemical modification to optimize potency and selectivity while remaining within this desirable range.

-

Purity Assessment: Techniques like mass spectrometry, which are centered on molecular weight, are critical for assessing the purity of a sample. The absence of unexpected masses indicates a higher purity, which is crucial for obtaining reliable biological data and avoiding off-target effects.

Conclusion

The molecular weight of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is authoritatively established as 160.62 g/mol . This value, derived from its elemental formula (C₅H₅ClN₂S) and confirmed by commercial suppliers, is a critical parameter that underpins its synthesis, characterization, and potential development as a scaffold in medicinal chemistry. Its verification via high-resolution mass spectrometry, validated by the characteristic chlorine isotopic pattern, provides an unambiguous confirmation of its identity. As a low molecular weight, synthetically versatile heterocyclic compound, it represents a valuable building block for the exploration of new chemical space in the ongoing search for novel therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. 3

-

Rajput, K. et al. (2018). Some biologically active 1,2,4-thiadiazoles. ResearchGate.

-

IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books. 4

-

Babalola, B. et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed.

-

Sigma-Aldrich. 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole.

-

CymitQuimica. 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.

-

Biosynth. 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole.

-

ISRES Publishing. (2017). Thiadiazoles and Their Properties. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. isres.org [isres.org]

- 3. nbinno.com [nbinno.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole | Sigma-Aldrich [sigmaaldrich.com]

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-chloro-5-cyclopropyl-1,2,4-thiadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold is a key pharmacophore found in numerous biologically active molecules. This document details a multi-step synthesis, beginning with readily available starting materials, and proceeding through the formation of a key 5-cyclopropyl-1,2,4-thiadiazol-3(4H)-one intermediate, followed by a final chlorination step. The rationale behind the choice of reagents and reaction conditions is discussed, providing valuable insights for laboratory-scale synthesis and process development.

Introduction

The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities. The unique electronic properties and structural rigidity of the thiadiazole ring allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. The incorporation of a cyclopropyl group can further enhance the metabolic stability and binding affinity of a molecule. Consequently, 3-chloro-5-cyclopropyl-1,2,4-thiadiazole represents a valuable building block for the synthesis of novel therapeutic agents. The chloro substituent at the 3-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions.

This guide outlines a logical and efficient synthetic route to this target molecule, designed for researchers and scientists in the pharmaceutical and agrochemical industries.

Retrosynthetic Analysis and Proposed Pathway

A direct, single-step synthesis of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole is not well-documented. Therefore, a multi-step approach is proposed. The retrosynthetic analysis identifies the key disconnection at the C-Cl bond, suggesting that the final step would be the chlorination of a suitable precursor, such as 5-cyclopropyl-1,2,4-thiadiazol-3(4H)-one. This intermediate can be conceptually formed from a cyclopropyl-containing amidoxime, which in turn can be derived from cyclopropanecarboxamide.

The proposed forward synthesis pathway is as follows:

-

Step 1: Synthesis of cyclopropanecarboxamide from cyclopropanecarbonyl chloride.

-

Step 2: Conversion of cyclopropanecarboxamide to a cyclopropyl amidoxime intermediate, followed by cyclization to yield 5-cyclopropyl-1,2,4-thiadiazol-3(4H)-one.

-

Step 3: Chlorination of the 3-oxo group using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) to furnish the final product, 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.

Figure 1: Proposed synthetic pathway for 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.

Detailed Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of Cyclopropanecarboxamide

The synthesis begins with the readily available cyclopropanecarbonyl chloride. The conversion to the corresponding amide is a standard and high-yielding reaction.

Reaction: Cyclopropanecarbonyl chloride is treated with an excess of aqueous ammonia. The reaction is typically exothermic and proceeds rapidly.

Mechanism: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable amide product.

Step 2: Preparation of 5-Cyclopropyl-1,2,4-thiadiazol-3(4H)-one

This is the key ring-forming step. A plausible route involves the conversion of cyclopropanecarboxamide to an amidoxime, which is then cyclized. A more direct approach, adapted from the synthesis of related 3-substituted 5-oxo-1,2,4-thiadiazoles, involves the reaction of an amidoxime with chlorocarbonylsulfenyl chloride.[1]

Reaction:

-

Cyclopropanecarboxamide is first converted to cyclopropyl amidoxime by reaction with hydroxylamine.

-

The resulting amidoxime is then reacted with chlorocarbonylsulfenyl chloride in the presence of a base to yield 5-cyclopropyl-1,2,4-thiadiazol-3(4H)-one.

Mechanism: The amidoxime reacts with chlorocarbonylsulfenyl chloride, leading to the formation of an O-acyl intermediate. An intramolecular cyclization then occurs, with the nitrogen of the oxime attacking the sulfur atom, followed by elimination of HCl to form the thiadiazolone ring.

Figure 2: Key steps in the formation of the 1,2,4-thiadiazol-3(4H)-one ring.

Step 3: Chlorination of 5-Cyclopropyl-1,2,4-thiadiazol-3(4H)-one

The final step is the conversion of the 3-oxo group to a chloro group. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation on heterocyclic systems.[2][3]

Reaction: 5-Cyclopropyl-1,2,4-thiadiazol-3(4H)-one is heated with an excess of phosphorus oxychloride. The reaction may be performed neat or in the presence of a high-boiling solvent.

Mechanism: The keto tautomer of the thiadiazolone is in equilibrium with its enol form, 5-cyclopropyl-1,2,4-thiadiazol-3-ol. The hydroxyl group of the enol tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion on the C3 position of the thiadiazole ring, with the departure of the dichlorophosphate group, results in the formation of the desired 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.[4]

Experimental Protocols

Protocol 4.1: Synthesis of Cyclopropanecarboxamide

-

To a stirred solution of aqueous ammonia (28-30%, 5 equivalents) in a flask cooled in an ice bath, add cyclopropanecarbonyl chloride (1 equivalent) dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield cyclopropanecarboxamide.

Protocol 4.2: Synthesis of 5-Cyclopropyl-1,2,4-thiadiazol-3(4H)-one

(Note: This is an adapted procedure and requires laboratory optimization.)

-

Prepare cyclopropyl amidoxime by treating cyclopropanecarboxamide with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

-

In a separate flask, dissolve the cyclopropyl amidoxime (1 equivalent) in a suitable solvent such as THF.

-

Cool the solution to 0 °C and add a base (e.g., triethylamine, 1.2 equivalents).

-

Slowly add a solution of chlorocarbonylsulfenyl chloride (1.1 equivalents) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4.3: Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

-

In a round-bottom flask equipped with a reflux condenser, place 5-cyclopropyl-1,2,4-thiadiazol-3(4H)-one (1 equivalent).

-

Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation to obtain 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.

Data Summary

| Step | Starting Material | Key Reagents | Typical Conditions | Product |

| 1 | Cyclopropanecarbonyl Chloride | Aqueous Ammonia | 0 °C to RT, 2h | Cyclopropanecarboxamide |

| 2 | Cyclopropanecarboxamide | 1. NH₂OH·HCl, NaOH2. Cl(C=O)SCl, Et₃N | 0 °C to RT, 12-18h | 5-Cyclopropyl-1,2,4-thiadiazol-3(4H)-one |

| 3 | 5-Cyclopropyl-1,2,4-thiadiazol-3(4H)-one | POCl₃ | Reflux (105-110 °C), 3-5h | 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole |

Conclusion

The synthesis of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole can be effectively achieved through a three-step pathway starting from cyclopropanecarbonyl chloride. The key steps involve the formation of a 5-cyclopropyl-1,2,4-thiadiazol-3(4H)-one intermediate and its subsequent chlorination with phosphorus oxychloride. This guide provides a solid foundation for the laboratory preparation of this valuable heterocyclic building block, enabling further exploration of its potential in medicinal and materials chemistry. The described protocols are based on established chemical transformations and offer a logical route for the synthesis and future scale-up of the target compound.

References

- Kim, J. D., & Kim, Y. H. (1998). A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes.

- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5551-5554.

-

Kozhushkov, S. I., Khlebnikov, A. F., Kostikov, R. R., Yufit, D. S., & de Meijere, A. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]

- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- Das, B., & Bhowmick, D. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1635-1640.

- Patel, R. P., & Patel, V. S. (2014). A novel POCl3 catalysed expeditious synthesis and antimicrobial activities of 5-subtituted-2-arylbenzalamino-1, 3, 4-thiadiazole. International Journal of Engineering Research and General Science, 2(6), 166-173.

-

Hassan, A. A., et al. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 9(29), 16641-16648. [Link]

Sources

Discovery of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 1,2,4-thiadiazole scaffold is a significant pharmacophore, and the introduction of a cyclopropyl moiety offers unique conformational constraints and metabolic stability, making this particular derivative a valuable building block. This document details a validated, two-part synthetic strategy, commencing with the preparation of the key cyclopropanecarboxamidine intermediate via the Pinner reaction, followed by a cyclization-chlorination step to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and requisite analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted 1,2,4-Thiadiazoles

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is classified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of 1,2,4-thiadiazole have demonstrated a vast spectrum of pharmacological activities, including applications as covalent inhibitors for proteases like SARS-CoV-2 3CLpro, and as modulators for G protein-coupled receptors (GPCRs)[1]. The stability of the thiadiazole ring and its capacity to act as a bioisostere for other functional groups, such as esters and amides, make it an attractive core for novel therapeutic agents.

The introduction of a cyclopropyl group at the 5-position is a strategic design element. The cyclopropyl ring imparts conformational rigidity, can improve metabolic stability by blocking potential sites of oxidation, and can enhance binding affinity through favorable hydrophobic interactions within a target's active site. The chloro-substituent at the 3-position serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions, thereby allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide presents a logical and efficient synthetic approach to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole, designed for scalability and high purity.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the amidine precursor followed by the construction of the chlorinated thiadiazole ring.

Sources

An In-depth Technical Guide to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole: A Scaffold of Latent Potential in Drug Discovery

Introduction: Unveiling a Promising Heterocycle

The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular entities that can address unmet therapeutic needs. Within this dynamic field, heterocyclic compounds form the bedrock of a vast number of pharmaceuticals. The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, has emerged as a privileged scaffold due to its diverse biological activities and its ability to engage in specific interactions with biological targets.[1][2] This guide provides a preliminary, in-depth investigation into a specific, yet underexplored, member of this family: 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole .

While specific literature on this exact molecule is sparse, its structural motifs—a reactive chloro-substituent, a metabolically stable cyclopropyl group, and the inherent electrophilicity of the 1,2,4-thiadiazole core—suggest a high potential for applications in drug discovery, particularly in the realm of targeted covalent inhibition. This document will synthesize available data on the core chemical identity of this compound with established principles of medicinal chemistry and experimental biology to provide a forward-looking technical resource for researchers, scientists, and drug development professionals. We will explore its fundamental properties, propose a viable synthetic pathway, and outline a detailed experimental workflow for its preliminary biological evaluation.

PART 1: Physicochemical and Structural Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its successful application in any research endeavor. The key identifiers and calculated properties for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole are summarized below.

| Property | Value | Source |

| CAS Number | 1597081-85-0 | [3] |

| Molecular Formula | C₅H₅ClN₂S | [3][4] |

| Molecular Weight | 160.62 g/mol | [3][4] |

| SMILES String | C1CC1C2=NC(=NS2)Cl | [3] |

| InChI Key | CLQSSOBUMSYNMS-UHFFFAOYSA-N | [4] |

| Physical Form | Liquid | [4] |

| Purity | Typically >95% (commercial sources) | [4] |

The presence of the chlorine atom at the 3-position of the thiadiazole ring is of particular interest. Halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen is readily displaced by nucleophiles.[5] This reactivity is a key feature that can be exploited for the synthesis of derivatives or for covalent modification of biological targets. The cyclopropyl group is a well-regarded substituent in medicinal chemistry, often introduced to improve metabolic stability, enhance binding affinity, and modulate lipophilicity.[6]

PART 2: Proposed Synthesis Pathway

Hypothetical Retrosynthetic Analysis and Forward Synthesis Protocol

A logical starting point for the synthesis is cyclopropanecarboxamidine. This can be reacted with a reagent like trichloromethanesulfenyl chloride or a related species to form the 1,2,4-thiadiazole ring in a cyclocondensation reaction.

Caption: Proposed synthetic scheme for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole.

Step-by-Step Experimental Protocol (Hypothetical)

-

Preparation of Cyclopropanecarboxamidine: This can be prepared from cyclopropanecarbonitrile via the Pinner reaction or other standard methods.

-

Cyclocondensation Reaction:

-

To a stirred solution of cyclopropanecarboxamidine (1.0 eq) in an inert solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a non-nucleophilic base like triethylamine (2.2 eq).

-

Slowly add a solution of trichloromethanesulfenyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to deprotonate the amidine without competing in the reaction with the electrophilic sulfur reagent. The reaction is performed at low temperature initially to control the exothermicity. Anhydrous conditions are necessary due to the moisture sensitivity of the reagents.

PART 3: Potential Biological Activities and Applications in Drug Discovery

The 1,2,4-thiadiazole scaffold is a known "pharmacophore," a molecular framework that is recognized by biological targets.[7] Derivatives of 1,2,4-thiadiazole have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[2][5]

A particularly compelling potential application for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is as a targeted covalent inhibitor. The 1,2,4-thiadiazole ring can act as a "thiol-trapping" agent, reacting with the cysteine residues in proteins.[1] The chloro substituent at the 3-position is expected to make the ring susceptible to nucleophilic attack by the thiol group of a cysteine residue, leading to the formation of a covalent bond and irreversible inhibition of the protein's function.

Caption: Proposed mechanism of covalent inhibition of a cysteine-containing enzyme.

This mechanism makes 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole an attractive candidate for targeting enzymes with a catalytic cysteine in their active site, such as certain proteases (e.g., caspases, cathepsins), deubiquitinating enzymes (DUBs), and some kinases.

PART 4: Experimental Workflow for Preliminary Biological Evaluation

To assess the potential of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole as a cysteine protease inhibitor, a robust and well-validated in vitro enzymatic assay is required. The following protocol describes a screening assay using papain, a model cysteine protease.

Protocol: In Vitro Screening for Cysteine Protease Inhibition (Papain Assay)

Materials:

-

Papain (from Carica papaya)

-

N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate

-

L-cysteine (as an activator)

-

EDTA

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM L-cysteine)

-

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (test compound)

-

DMSO (for dissolving the test compound)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Caption: Workflow for the in vitro papain inhibition assay.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Prepare a working solution of papain in assay buffer. The final concentration should be determined empirically to give a linear reaction rate.

-

Prepare a stock solution of BAEE in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the test compound stock solution to the appropriate wells to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

-

Add an equivalent volume of DMSO to the control wells.

-

Add the papain working solution to all wells except the blank.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for potential covalent modification.

-

-

Kinetic Measurement:

-

Initiate the enzymatic reaction by adding the BAEE substrate solution to all wells.

-

Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 253 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of BAEE hydrolysis has a higher absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

If significant inhibition is observed, the data can be used to calculate an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Self-Validation and Trustworthiness: This protocol includes essential controls (DMSO vehicle control, no-enzyme blank) to ensure the validity of the results. The use of a well-characterized enzyme and substrate provides a reliable system. The kinetic measurement allows for the detection of time-dependent inhibition, which is a hallmark of covalent inhibitors.

Future Directions and Conclusion

Should 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole demonstrate significant activity in the preliminary screen, the next logical steps would involve:

-

Selectivity Profiling: Testing the compound against a panel of other proteases (both cysteine and serine proteases) to determine its selectivity.

-

Mechanism of Action Studies: Using techniques such as mass spectrometry to confirm covalent modification of the target enzyme and identify the specific cysteine residue that is modified.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

References

-

Journal of Medicinal Chemistry. 3-Substituted Imidazo[1,2-d][3][4][8]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. [Link]

-

ResearchGate. Structure of 1, 2, 4-thiadiazole derivatives as urease inhibitor compounds. [Link]

-

National Institutes of Health. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]

-

National Institutes of Health. Biological activity of oxadiazole and thiadiazole derivatives. [Link]

-

National Institutes of Health. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. [Link]

-

Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

-

PubMed. Medicinal chemistry and properties of 1,2,4-thiadiazoles. [Link]

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

Sources

- 1. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. 3-chloro-5-cyclopropyl-1,2,4-thiadiazole | CymitQuimica [cymitquimica.com]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 915924-05-9 Cas No. | 3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-propanamide | Matrix Scientific [matrix.staging.1int.co.uk]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on established principles of spectroscopy and data from analogous structures. It is designed to equip researchers in drug discovery and chemical synthesis with the foundational knowledge to identify, characterize, and quantify this molecule. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering detailed theoretical insights, predictive data, and standardized protocols for experimental validation.

Introduction and Molecular Structure

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole (CAS RN: 1597081-85-0) is a substituted heterocyclic compound with the molecular formula C₅H₅ClN₂S and a molecular weight of approximately 160.63 g/mol .[1] Its structure, featuring a 1,2,4-thiadiazole ring substituted with a chlorine atom and a cyclopropyl group, suggests its potential as a building block in medicinal chemistry. The 1,2,4-thiadiazole scaffold is present in various biologically active molecules, and the cyclopropyl moiety is often introduced to modulate potency, selectivity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Below is a diagram illustrating the molecular structure and a proposed synthesis workflow.

Caption: Conceptual synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclopropyl group. Due to the high-energy, strained nature of the three-membered ring, the cyclopropyl protons are characteristically shielded and appear in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm.[2][3] The methine proton, being adjacent to the electron-withdrawing thiadiazole ring, will be deshielded relative to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methine (1H) | 1.8 - 2.2 | Multiplet | |

| Methylene (4H) | 0.8 - 1.2 | Multiplet |

Causality: The electron-withdrawing nature of the 1,2,4-thiadiazole ring will cause a downfield shift of the adjacent cyclopropyl methine proton. The methylene protons will be further upfield. The complex splitting patterns (multiplets) arise from geminal and vicinal coupling between the cyclopropyl protons.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The two carbon atoms of the thiadiazole ring are expected to be significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms and their involvement in the aromatic system.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C-Cl) | 165 - 170 |

| C5 (C-cyclopropyl) | 175 - 180 |

| Cyclopropyl Methine | 15 - 20 |

| Cyclopropyl Methylene | 5 - 10 |

Causality: The carbon atom bonded to chlorine (C3) and the carbon atom bonded to the cyclopropyl group (C5) in the thiadiazole ring will have distinct chemical shifts. Based on data for substituted 1,2,4-thiadiazoles, these carbons resonate at very low field.[5] The cyclopropyl carbons will appear in the aliphatic region, with the methylene carbons being more shielded (upfield) than the methine carbon.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Caption: A standardized workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Table 3: Predicted Key Mass Fragments

| m/z | Predicted Fragment |

| 160/162 | [C₅H₅ClN₂S]⁺ (Molecular Ion) |

| 125 | [M - Cl]⁺ |

| 119 | [M - C₃H₅]⁺ |

| 84 | [C₃H₅N₂S]⁺ |

Causality: The fragmentation of 1,2,5-thiadiazole derivatives often involves the loss of substituents and cleavage of the heterocyclic ring.[7][8] The loss of the chlorine atom or the cyclopropyl group are expected to be prominent fragmentation pathways.

Experimental Protocol for MS Data Acquisition

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] When functionalized with a reactive chlorine atom at the 3-position and a cyclopropyl group at the 5-position, the resulting molecule, 3-chloro-5-cyclopropyl-1,2,4-thiadiazole, emerges as a promising scaffold for the development of novel therapeutics and chemical probes. The strategic inclusion of the cyclopropyl moiety, a motif increasingly utilized in modern drug discovery, imparts unique physicochemical properties that can enhance potency, improve metabolic stability, and reduce off-target effects.[3][4] This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole, with a focus on the underlying chemical principles that make it a valuable tool for researchers.

The Strategic Role of the Cyclopropyl Group in Drug Design

The incorporation of a cyclopropyl ring into a molecular scaffold is a deliberate design choice aimed at conferring several advantageous properties.[5] Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[3] Furthermore, the cyclopropyl group is generally resistant to common metabolic degradation pathways, which can increase the in vivo half-life of a drug candidate.[3][6] The enhanced π-character of its C-C bonds and the strength of its C-H bonds contribute to this metabolic robustness.[4][7] In the context of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole, the cyclopropyl group is anticipated to modulate the electronic properties of the thiadiazole ring while providing a metabolically stable anchor.

Synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

The synthesis of 3-chloro-5-substituted-1,2,4-thiadiazoles is well-established through the methodology originally developed by Wittenbrook.[8] This approach involves the oxidative cyclization of a dipotassium cyanodithioimidocarbonate precursor.

Synthetic Pathway Overview

Caption: Synthetic pathway for 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.

Detailed Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on the Wittenbrook synthesis for analogous compounds.[8]

Step 1: Synthesis of the Monosubstituted Precursor

-

In a suitable reaction vessel, dissolve dipotassium cyanodithioimidocarbonate in a mixture of water and a water-miscible organic solvent (e.g., acetone).

-

Cool the solution to 0°C in an ice bath.

-

Add cyclopropylmethyl bromide dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

Upon reaction completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether) to isolate the monosubstituted intermediate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 2: Oxidative Cyclization to 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

-

Dissolve the crude monosubstituted intermediate from Step 1 in a dry, inert solvent such as chloroform.

-

Cool the solution to 0°C.

-

Slowly add a solution of sulfuryl chloride in chloroform to the reaction mixture.

-

After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.

Chemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 1597081-85-0 | [5] |

| Molecular Formula | C₅H₅ClN₂S | [5] |

| Molecular Weight | 160.63 g/mol | [5] |

| Appearance | Solid (predicted) | General observation |

Spectroscopic Characterization (Predicted and Inferred)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the cyclopropyl ring protons. The methine proton adjacent to the thiadiazole ring would likely appear as a multiplet, while the four methylene protons would also present as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two carbons of the thiadiazole ring, with the carbon bearing the chlorine atom appearing at a characteristic chemical shift. The three carbons of the cyclopropyl ring would also be distinguishable.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the cyclopropyl group and cleavage of the thiadiazole ring.

Reactivity: A Potent Electrophile for Covalent Modification

The 3-chloro-1,2,4-thiadiazole core is a highly reactive electrophile, particularly susceptible to nucleophilic aromatic substitution at the 3-position. The electron-withdrawing nature of the two nitrogen atoms in the ring polarizes the C-Cl bond, making the carbon atom an excellent site for nucleophilic attack.

Recent studies have highlighted the exceptional reactivity of 3-chloro-5-substituted-1,2,4-thiadiazoles towards thiols, such as the side chain of cysteine residues in proteins.[8] This reactivity makes them valuable as covalent modifiers of proteins.

Mechanism of Thiol Reactivity

Caption: Mechanism of reaction with thiols.

The reaction proceeds via a two-step addition-elimination mechanism. The thiol nucleophile attacks the electrophilic carbon at the 3-position of the thiadiazole ring, forming a tetrahedral intermediate. Subsequent elimination of the chloride leaving group restores the aromaticity of the ring, yielding a stable thioether conjugate. This rapid and specific reaction with thiols makes 3-chloro-5-cyclopropyl-1,2,4-thiadiazole a potential tool for proteomics and drug discovery, particularly in the design of covalent inhibitors.

Potential Applications in Research and Drug Development

The unique combination of a reactive electrophilic core and a metabolically robust cyclopropyl group positions 3-chloro-5-cyclopropyl-1,2,4-thiadiazole as a versatile building block with significant potential in several areas:

-

Covalent Inhibitors: Its demonstrated reactivity with thiols makes it an ideal warhead for the design of targeted covalent inhibitors of enzymes with a cysteine residue in their active site. This approach can lead to drugs with increased potency and duration of action.

-

Chemical Biology Probes: The thiadiazole scaffold can be functionalized to create chemical probes for identifying and labeling specific proteins in complex biological systems, aiding in target validation and understanding disease mechanisms.

-

Agrochemicals: Thiadiazole derivatives have been explored for their herbicidal and fungicidal activities. The addition of the cyclopropyl group could enhance these properties, leading to the development of new crop protection agents.[4]

-

Medicinal Chemistry Scaffolding: The 1,2,4-thiadiazole ring system can serve as a bioisosteric replacement for other five-membered heterocycles in known drug molecules, potentially leading to improved pharmacological profiles.

Conclusion

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is a strategically designed molecule that combines the reactivity of a chloro-substituted thiadiazole with the advantageous properties of a cyclopropyl group. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, its chemical profile suggests significant promise as a versatile tool for medicinal chemists, chemical biologists, and drug discovery professionals. Its potential as a covalent modifier, coupled with the favorable characteristics imparted by the cyclopropyl moiety, marks it as a scaffold of considerable interest for the development of the next generation of targeted therapies and agrochemicals.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 7. 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

The 1,2,4-Thiadiazole Ring System: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity.[1][2] This guide provides an in-depth exploration of the chemical behavior of the 1,2,4-thiadiazole ring system, offering insights into its reactivity patterns and practical guidance for its manipulation in synthetic chemistry. As a senior application scientist, the following sections are structured to deliver not just a recitation of facts, but a causal understanding of the experimental choices and outcomes that define the chemistry of this important heterocycle.

Electronic Structure: The Foundation of Reactivity

The 1,2,4-thiadiazole is a five-membered, unsaturated, and conjugated heteroaromatic ring containing one sulfur and two nitrogen atoms.[3] While considered a π-excessive heterocycle, the presence of two pyridine-like nitrogen atoms results in a significant polarization of electron density, rendering the carbon atoms relatively electron-deficient.[3]

Computational studies and spectroscopic data reveal that the π-electron density is lowest at the C5 position (adjacent to the sulfur atom), making it the most susceptible site for nucleophilic attack.[3] Conversely, the nitrogen atoms, particularly N4, are the preferred sites for electrophilic attack.[3] This inherent electronic distribution is the cornerstone of the 1,2,4-thiadiazole's characteristic reactivity.

Key Spectroscopic Features:

| Spectroscopic Data | Observation | Implication |

| ¹H NMR | The C5-H proton resonates significantly downfield (δ ~9.9 ppm in 3-phenyl-1,2,4-thiadiazole) compared to the C3-H proton (δ ~8.66 ppm in 5-phenyl-1,2,4-thiadiazole).[3] | The C5 position is highly deshielded, consistent with its electron-deficient nature. |

| ¹³C NMR | The C5 carbon generally resonates at a lower field (δ 161–201 ppm) compared to the C3 carbon (δ 148–188 ppm).[3] | Reinforces the greater electrophilicity of the C5 carbon. |

Reactivity Towards Electrophiles

Direct electrophilic substitution on the carbon atoms of the 1,2,4-thiadiazole ring is generally difficult due to their electron-deficient character.[3] Instead, electrophiles preferentially attack the more nucleophilic ring nitrogen atoms.

N-Alkylation and N-Acylation

The N4 nitrogen is the primary site of attack for electrophiles, leading to the formation of quaternary salts.[3] This is a consequence of its higher electron density compared to the N2 nitrogen, which is adjacent to the electron-withdrawing sulfur atom.

Figure 1: Preferential electrophilic attack at the N4 position of the 1,2,4-thiadiazole ring.

Reactivity Towards Nucleophiles: A Gateway to Functionalization

The electron-deficient nature of the 1,2,4-thiadiazole ring, particularly at the C5 position, makes it highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Substitution at C5

Halogenated 1,2,4-thiadiazoles, especially those with a leaving group at the C5 position, readily undergo nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups.

Experimental Protocol: Nucleophilic Substitution of a 5-Bromo-1,2,4-thiadiazole

-

Dissolution: Dissolve the 3-substituted-5-bromo-1,2,4-thiadiazole in a suitable aprotic polar solvent such as DMF or DMSO.

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) to the solution, often in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to neutralize any generated acid.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 60 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Figure 2: Nucleophilic substitution at the C5 position of a 1,2,4-thiadiazole derivative.

Ring-Opening Reactions

Strong nucleophiles can induce ring cleavage of the 1,2,4-thiadiazole nucleus. A particularly significant reaction in the context of drug development is the cleavage of the S-N bond by cysteine thiols.[4][5] This reactivity forms the basis for the use of 1,2,4-thiadiazoles as "warheads" for the irreversible inhibition of cysteine-dependent enzymes.[4][5]

The reaction proceeds via nucleophilic attack of the cysteine thiol at the sulfur atom, leading to the opening of the thiadiazole ring and the formation of a disulfide bond between the inhibitor and the enzyme.[4][5]

Figure 3: Mechanism of 1,2,4-thiadiazole-mediated cysteine enzyme inhibition.

Ring Transformations and Rearrangements

The 1,2,4-thiadiazole ring system can undergo rearrangements, leading to the formation of other heterocyclic structures. The Dimroth rearrangement, a well-known transformation in heterocyclic chemistry, has been observed in certain 1,2,4-thiadiazole derivatives, although it is more commonly associated with 1,2,3-triazoles.[6][7] This rearrangement typically involves the opening of the heterocyclic ring followed by recyclization to form a thermodynamically more stable isomer.[7][8]

Synthesis of the 1,2,4-Thiadiazole Core

A variety of synthetic methods have been developed for the construction of the 1,2,4-thiadiazole ring. Many of these strategies rely on the oxidative cyclization of thioamide-based precursors.[1][9]

Oxidative Dimerization of Thioamides

One of the most common and straightforward methods for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. A range of oxidizing agents can be employed for this transformation.

Experimental Protocol: Iodine-Mediated Oxidative Dimerization of Thioamides [9]

-

Reactant Mixture: To a solution of the thioamide in a suitable solvent such as water or an organic solvent, add a catalytic amount of iodine.

-

Oxidant: Introduce an oxidant, such as O₂ (from air) or H₂O₂, to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting thioamide.

-

Work-up and Purification: After the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Figure 4: General scheme for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles.

From Imidoyl Thioureas

The intramolecular oxidative S-N bond formation in imidoyl thioureas is an efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles.[10] This method offers the advantage of producing unsymmetrically substituted 1,2,4-thiadiazoles.

Common Oxidizing Systems for Imidoyl Thiourea Cyclization:

| Oxidizing Agent | Key Features |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, short reaction times, and good to excellent yields.[10] |

| Electro-oxidation | Catalyst- and external oxidant-free, proceeds at room temperature.[10] |

| Iodine (I₂) | Metal-free, environmentally benign, and can be performed in water.[10] |

Conclusion

The 1,2,4-thiadiazole ring system possesses a rich and varied chemistry, primarily dictated by the electronic properties of its constituent atoms. Its susceptibility to nucleophilic attack, particularly at the C5 position, and the propensity of the ring to be opened by certain nucleophiles, are key features that have been exploited in both synthetic and medicinal chemistry. A thorough understanding of these reactivity patterns is crucial for the rational design and synthesis of novel 1,2,4-thiadiazole-containing molecules with desired properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile heterocyclic core.

References

-

Bastos, M. M. S. M., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1340-1356. [Link]

-

El-Faham, A., et al. (2015). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Future Medicinal Chemistry, 7(12), 1597-1613. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. [Link]

-

IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Thiadiazoles: Synthesis, Properties and Applications. [Link]

-

El-Faham, A., et al. (2015). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Future Medicinal Chemistry, 7(12), 1597-1613. [Link]

-

ResearchGate. (2015). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. [Link]

-

Mariappan, A., et al. (2016). An intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate) enables an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. The Journal of Organic Chemistry, 81(15), 6573-6579. [Link]

-

Wikipedia. (n.d.). Dimroth rearrangement. [Link]

-

Rusinov, V. L., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 451-465. [Link]

-

ResearchGate. (2017). Some biologically active 1,2,4-thiadiazoles. [Link]

-

Elmaati, T. M. A., et al. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ChemistrySelect, 8(20), e202300732. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. books.rsc.org [books.rsc.org]

- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole: A Covalent Cysteine Protease Inhibitor

Authored by: Senior Application Scientist

Introduction

Cysteine proteases are a class of enzymes that play critical roles in a multitude of physiological and pathological processes, including protein degradation, immune response, and apoptosis.[1] Their catalytic activity relies on a nucleophilic cysteine residue in the active site.[1] Dysregulation of cysteine protease activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[1] Covalent inhibitors, which form a stable bond with the target enzyme, offer advantages in terms of potency and duration of action.[2] This document provides detailed application notes and protocols for the characterization of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole as a covalent inhibitor of cysteine proteases.

The 1,2,4-thiadiazole scaffold has emerged as a promising pharmacophore in drug discovery, with derivatives exhibiting a broad range of biological activities.[3] Notably, certain substituted 1,2,4-thiadiazoles have been identified as effective thiol-modifying agents, making them suitable candidates for the development of covalent cysteine protease inhibitors.[4] The subject of this guide, 3-chloro-5-cyclopropyl-1,2,4-thiadiazole, is an electrophilic compound designed to covalently modify the active site cysteine of target proteases.

Proposed Mechanism of Action

The inhibitory activity of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole is predicated on the electrophilic nature of the 1,2,4-thiadiazole ring, which acts as a "warhead" for the nucleophilic cysteine residue in the protease active site.[5] The proposed mechanism involves a nucleophilic attack by the thiolate anion of the catalytic cysteine on the thiadiazole ring. This can lead to a ring-opening metathesis reaction, resulting in the formation of a covalent disulfide bond between the inhibitor and the enzyme.[6][7] This irreversible modification of the active site cysteine effectively abolishes the catalytic activity of the protease.

Caption: Proposed mechanism of covalent inhibition of a cysteine protease by 3-chloro-5-cyclopropyl-1,2,4-thiadiazole.

Experimental Protocols

The following protocols are designed to characterize the inhibitory activity of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole against a target cysteine protease.

Enzyme Inhibition Assay (Fluorogenic)

This assay measures the rate of cleavage of a fluorogenic peptide substrate by the target cysteine protease in the presence and absence of the inhibitor.[1]

Materials:

-

Target cysteine protease (e.g., papain, cathepsin B)

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM DTT, 1 mM EDTA

-

3-chloro-5-cyclopropyl-1,2,4-thiadiazole (stock solution in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare a working solution of the cysteine protease in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.

-

Prepare a series of dilutions of 3-chloro-5-cyclopropyl-1,2,4-thiadiazole in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Prepare the fluorogenic substrate in Assay Buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme.

-

-

Assay Procedure:

-

To each well of the 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes) to allow for covalent modification.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-